molecular formula C12H18O4S B14224156 4-(Benzenesulfonyl)-1-ethoxybutan-2-OL CAS No. 828921-96-6

4-(Benzenesulfonyl)-1-ethoxybutan-2-OL

Cat. No.: B14224156
CAS No.: 828921-96-6
M. Wt: 258.34 g/mol
InChI Key: ONJGHJSFGRXJBP-UHFFFAOYSA-N
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Description

4-(Benzenesulfonyl)-1-ethoxybutan-2-OL is an organic compound that belongs to the class of benzenesulfonyl derivatives. These compounds are known for their diverse applications in organic synthesis, medicinal chemistry, and industrial processes. The presence of both sulfonyl and ethoxy groups in its structure imparts unique chemical properties, making it a valuable compound for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzenesulfonyl)-1-ethoxybutan-2-OL typically involves the reaction of benzenesulfonyl chloride with 1-ethoxybutan-2-ol in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

C6H5SO2Cl+C2H5OCH2CH2CH2OHC6H5SO2OCH2CH2CH2OCH2CH3+HCl\text{C}_6\text{H}_5\text{SO}_2\text{Cl} + \text{C}_2\text{H}_5\text{OCH}_2\text{CH}_2\text{CH}_2\text{OH} \rightarrow \text{C}_6\text{H}_5\text{SO}_2\text{OCH}_2\text{CH}_2\text{CH}_2\text{OCH}_2\text{CH}_3 + \text{HCl} C6​H5​SO2​Cl+C2​H5​OCH2​CH2​CH2​OH→C6​H5​SO2​OCH2​CH2​CH2​OCH2​CH3​+HCl

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety during the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Benzenesulfonyl)-1-ethoxybutan-2-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

    Substitution: The ethoxy group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and hydrogen peroxide (H_2O_2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN_3) or thiourea (NH_2CSNH_2).

Major Products Formed

    Oxidation: Benzenesulfonic acid derivatives.

    Reduction: Benzenesulfide or benzenethiol derivatives.

    Substitution: Various substituted benzenesulfonyl compounds.

Scientific Research Applications

4-(Benzenesulfonyl)-1-ethoxybutan-2-OL has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and anticancer drugs.

    Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and polymers.

Mechanism of Action

The mechanism of action of 4-(Benzenesulfonyl)-1-ethoxybutan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the ethoxy group can enhance the compound’s solubility and facilitate its transport across cell membranes.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic acid: A simpler analog with a sulfonic acid group instead of the ethoxybutan-2-ol moiety.

    4-(2-Aminoethyl)benzenesulfonamide: Contains an aminoethyl group, making it more suitable for biological applications.

    N-Hydroxy-2-[4-(4-phenoxy-benzenesulfonyl)-tetrahydro-pyran-4-yl]-acetamide: A more complex derivative with additional functional groups for specific applications.

Uniqueness

4-(Benzenesulfonyl)-1-ethoxybutan-2-OL is unique due to the presence of both sulfonyl and ethoxy groups, which confer distinct chemical properties

Properties

CAS No.

828921-96-6

Molecular Formula

C12H18O4S

Molecular Weight

258.34 g/mol

IUPAC Name

4-(benzenesulfonyl)-1-ethoxybutan-2-ol

InChI

InChI=1S/C12H18O4S/c1-2-16-10-11(13)8-9-17(14,15)12-6-4-3-5-7-12/h3-7,11,13H,2,8-10H2,1H3

InChI Key

ONJGHJSFGRXJBP-UHFFFAOYSA-N

Canonical SMILES

CCOCC(CCS(=O)(=O)C1=CC=CC=C1)O

Origin of Product

United States

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